Cas no 42900-95-8 (4-[(dimethylamino)methyl]-2,6-xylenol)

4-[(dimethylamino)methyl]-2,6-xylenol structure
42900-95-8 structure
Product Name:4-[(dimethylamino)methyl]-2,6-xylenol
CAS No:42900-95-8
MF:C11H17NO
MW:179.258783102036
CID:928556
PubChem ID:39355
Update Time:2025-04-19

4-[(dimethylamino)methyl]-2,6-xylenol Chemical and Physical Properties

Names and Identifiers

    • 4-[(dimethylamino)methyl]-2,6-xylenol
    • 4-[(dimethylamino)methyl]-2,6-dimethylPhenol
    • 2,6-Dimethyl-4-dimethylaminomethylphenol
    • 4-((Dimethylamino)methyl)-2,6-xylenol
    • 4-Dimethylaminomethyl-2,6-dimethyl-phenol
    • 4-dimethylaminomethylene-2,6-dimethylphenol
    • AG-F-52281
    • BRN 2719100
    • dimethyl(3,5-dimethyl-4-hydroxybenzyl)amine
    • N,N-dimethyl-4-(aminomethyl)-2,6-dimethylphenol
    • N,N-dimethyl-4-aminomethyl-2,6-dimethylphenol
    • Phenol, 2,6-dimethyl-4-(dimethylaminomethyl)-
    • Phenol, 4-((dimethylamino)methyl)-2,6-dimethyl-
    • 4-13-00-01944 (Beilstein Handbook Reference)
    • N,N-dimethyl,2,6-dimethyl-4-aminomethylphenol
    • DTXSID6068430
    • N,N-dimethyl-(3,5-dimethyl-4-hydroxybenzyl)amine
    • FJE3UJV3G6
    • NS00031260
    • MESITOL, alpha(sup 4)-(DIMETHYLAMINO)-
    • (4-Hydroxy-3,5-dimethylbenzyl)dimethylamine
    • EINECS 255-991-4
    • Phenol, 4-[(dimethylamino)methyl]-2,6-dimethyl-
    • 42900-95-8
    • SCHEMBL1716900
    • DA-21781
    • alpha(sup 4)-(Dimethylamino)mesitol
    • AKOS017263024
    • 2,6-dimethyl-4-(N,N-dimethylaminomethyl)-phenol
    • Inchi: 1S/C11H17NO/c1-8-5-10(7-12(3)4)6-9(2)11(8)13/h5-6,13H,7H2,1-4H3
    • InChI Key: LCWKIAHCEIHHJE-UHFFFAOYSA-N
    • SMILES: OC1C(C)=CC(=CC=1C)CN(C)C

Computed Properties

  • Exact Mass: 179.13111
  • Monoisotopic Mass: 179.131014166g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 146
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 23.5Ų

Experimental Properties

  • PSA: 23.47
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